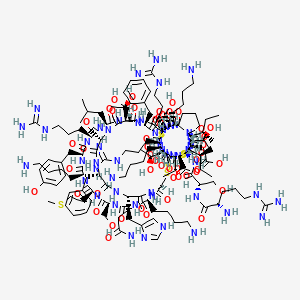![molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6](/img/structure/B598735.png)
7-Methoxy-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1204527-87-6 . Its IUPAC name is methyl 2-methylimidazo[1,2-a]pyridin-7-yl ether . The molecular weight of this compound is 162.19 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to their broad range of biological activity . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These protocols have been developed in the past decade and are crucial for producing target products and key intermediates . The review emphasizes the ecological impact of the methods and the mechanistic aspects as well .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” can be represented by the InChI Code: 1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been shown to undergo a variety of chemical reactions . For instance, 2-methylimidazo[1,2-a]pyridine has been found to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-2-methylimidazo[1,2-a]pyridine” include a molecular weight of 162.19 . The compound should be stored at refrigerated temperatures .
Scientific Research Applications
Antituberculosis Agents
7-Methoxy-2-methylimidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .
Luminescent Materials
Due to their unique chemical structure, these compounds have potential applications in luminescent materials. They can be used in optoelectronic devices, sensors, and as emitters for confocal microscopy and imaging, leveraging their optical behaviors and biological properties .
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a versatile platform for the synthesis of various therapeutic agents, contributing to the discovery of new medicines .
Material Science
The structural character of 7-Methoxy-2-methylimidazo[1,2-a]pyridine makes it useful in material science. It can be incorporated into the design of new materials with specific electronic or photonic properties .
Synthesis and Halogenation Reactions
This compound is involved in synthesis and halogenation reactions, which are fundamental in organic chemistry. These reactions lead to the formation of various halogenated derivatives that have potential applications in pharmaceuticals and agrochemicals .
In Vitro Evaluation for Antituberculous Activity
7-Methoxy-2-methylimidazo[1,2-a]pyridine has been evaluated in vitro for its antituberculous activity. This evaluation is crucial for understanding its efficacy and potential as a TB treatment option .
Future Directions
Future directions in the study of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that these eco-friendly, metal-free direct formation methods will contribute significantly to the field .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Result of Action
A related compound, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has shown antimicrobial properties against staphylococcus aureus .
properties
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOUVIAMCJMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylimidazo[1,2-a]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)







![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)
